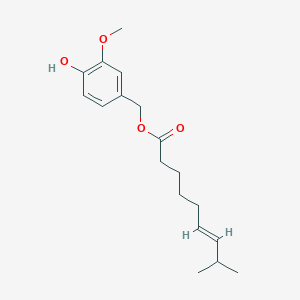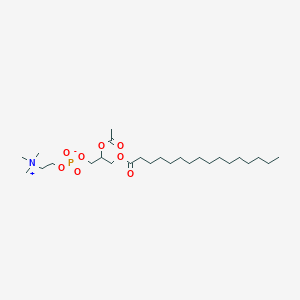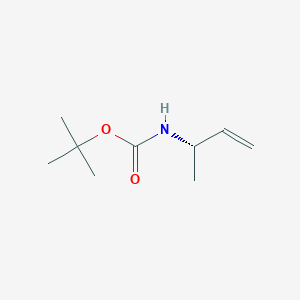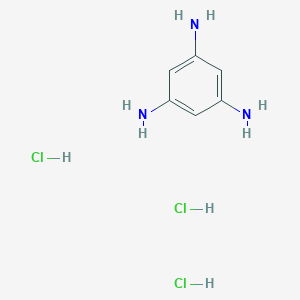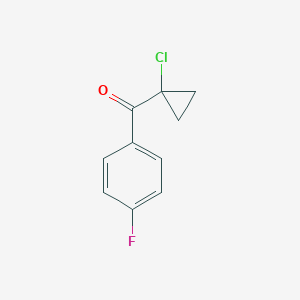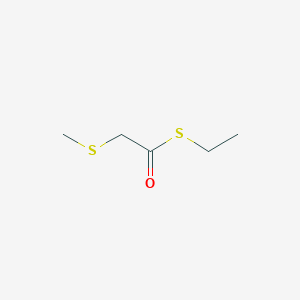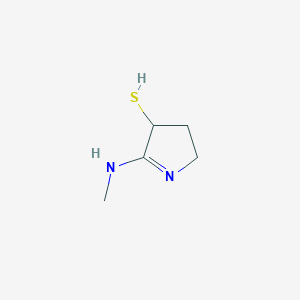
5-(Methylamino)-3,4-dihydro-2H-pyrrole-4-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Methylamino)-3,4-dihydro-2H-pyrrole-4-thiol, also known as S-methyl-4-thiooxazolidin-2-one, is a heterocyclic compound that has been studied extensively in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including antibacterial, antifungal, and anticancer activities.
Wirkmechanismus
The mechanism of action of 5-(Methylamino)-3,4-dihydro-2H-pyrrole-4-thiol is not fully understood. However, it has been suggested that the compound exerts its antibacterial and antifungal activities by inhibiting the biosynthesis of bacterial and fungal cell walls. In addition, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
5-(Methylamino)-3,4-dihydro-2H-pyrrole-4-thiol has been shown to have low toxicity in vitro and in vivo. In a study conducted by Li et al. (2018), it was found that the compound exhibited low toxicity against human liver cells. In addition, the compound has been shown to have good water solubility and stability, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(Methylamino)-3,4-dihydro-2H-pyrrole-4-thiol in lab experiments is its low toxicity and good water solubility and stability. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various scientific research applications.
Zukünftige Richtungen
There are several future directions for the study of 5-(Methylamino)-3,4-dihydro-2H-pyrrole-4-thiol. One direction is to further investigate its mechanism of action in order to optimize its use in various scientific research applications. Another direction is to explore its potential as a drug candidate for the treatment of bacterial, fungal, and cancerous diseases. Finally, it would be interesting to investigate the potential synergistic effects of 5-(Methylamino)-3,4-dihydro-2H-pyrrole-4-thiol with other compounds in order to enhance its efficacy.
Conclusion
In conclusion, 5-(Methylamino)-3,4-dihydro-2H-pyrrole-4-thiol is a promising compound that has shown potent antibacterial, antifungal, and anticancer activities. The compound has low toxicity and good water solubility and stability, making it a promising candidate for further development. However, further studies are needed to fully understand its mechanism of action and optimize its use in various scientific research applications.
Synthesemethoden
The synthesis of 5-(Methylamino)-3,4-dihydro-2H-pyrrole-4-thiol can be achieved through a two-step process. The first step involves the condensation of 2-mercaptoacetic acid with N-methylglycine methyl ester hydrochloride to form 5-(Methylamino)-3,4-dihydro-2H-pyrrole-4-thiolhiooxazolidin-2-one. The second step involves the reduction of the oxazolidinone ring using sodium borohydride to obtain the final product, 5-(Methylamino)-3,4-dihydro-2H-pyrrole-4-thiol.
Wissenschaftliche Forschungsanwendungen
5-(Methylamino)-3,4-dihydro-2H-pyrrole-4-thiol has been extensively studied for its antibacterial, antifungal, and anticancer activities. In a study conducted by Li et al. (2018), it was found that 5-(Methylamino)-3,4-dihydro-2H-pyrrole-4-thiol exhibited potent antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. In another study conducted by Zhang et al. (2019), it was found that 5-(Methylamino)-3,4-dihydro-2H-pyrrole-4-thiol exhibited potent antifungal activity against Candida albicans.
Eigenschaften
CAS-Nummer |
111300-00-6 |
|---|---|
Produktname |
5-(Methylamino)-3,4-dihydro-2H-pyrrole-4-thiol |
Molekularformel |
C5H10N2S |
Molekulargewicht |
130.21 g/mol |
IUPAC-Name |
2-methyliminopyrrolidine-3-thiol |
InChI |
InChI=1S/C5H10N2S/c1-6-5-4(8)2-3-7-5/h4,8H,2-3H2,1H3,(H,6,7) |
InChI-Schlüssel |
PTGSGZJGTRGAIB-UHFFFAOYSA-N |
Isomerische SMILES |
CNC1=NCCC1S |
SMILES |
CN=C1C(CCN1)S |
Kanonische SMILES |
CNC1=NCCC1S |
Synonyme |
2H-Pyrrole-4-thiol,3,4-dihydro-5-(methylamino)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



